molecular formula C19H26N4O2 B11115783 1-methyl-3-(1-(3-methylbutanoyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

1-methyl-3-(1-(3-methylbutanoyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11115783
M. Wt: 342.4 g/mol
InChI Key: WJGKGIMQUALYBT-UHFFFAOYSA-N
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Description

1-METHYL-3-[1-(3-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-[1-(3-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolone ring, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-[1-(3-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the triazolone ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities.

Scientific Research Applications

1-METHYL-3-[1-(3-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[1-(3-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolone derivatives, such as:

  • 1-METHYL-3-[1-(2-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • 1-METHYL-3-[1-(4-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

What sets 1-METHYL-3-[1-(3-METHYLBUTANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-5-[1-(3-methylbutanoyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H26N4O2/c1-14(2)12-17(24)22-11-7-8-15(13-22)18-20-21(3)19(25)23(18)16-9-5-4-6-10-16/h4-6,9-10,14-15H,7-8,11-13H2,1-3H3

InChI Key

WJGKGIMQUALYBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)C2=NN(C(=O)N2C3=CC=CC=C3)C

Origin of Product

United States

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